
methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C7H7F3N2O2 and its molecular weight is 208.14 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes current findings on its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C6H6F3N3O2
- Molecular Weight : 193.13 g/mol
- IUPAC Name : this compound
- PubChem CID : 50896721
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with trifluoroacetic acid under controlled conditions. One notable method includes the use of acetic acid and methyl hydrazine, yielding high selectivity and purity for the desired compound .
Anticancer Properties
Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit potent anticancer activities. For instance, this compound has shown effectiveness against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Induces apoptosis and enhances caspase-3 activity, confirming its potential as an anticancer agent .
- Liver Cancer (HepG2) : Exhibits significant antiproliferative effects .
Table 1: Anticancer Activity of this compound
Cancer Type | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Breast Cancer | MDA-MB-231 | 10.0 | Apoptosis induction |
Liver Cancer | HepG2 | TBD | Cell cycle arrest |
Colorectal Cancer | HT29 | TBD | Microtubule destabilization |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Compounds with a similar pyrazole structure have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
Table 2: Anti-inflammatory Activity Comparison
Compound | COX Inhibition (%) | IC50 (μg/mL) |
---|---|---|
This compound | TBD | TBD |
Diclofenac | 54.65 | 54.65 |
Celecoxib | TBD | TBD |
The mechanisms underlying the biological activities of this compound involve:
- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, which is crucial for cancer cell proliferation .
- Apoptosis Induction : The compound enhances apoptotic pathways in cancer cells, leading to increased cell death .
- COX Enzyme Inhibition : By inhibiting COX enzymes, it reduces inflammation and associated pain .
Case Studies
A recent study focused on a series of pyrazole derivatives, including this compound, highlighting its potential as a lead compound in drug development for cancer therapy and anti-inflammatory treatments. The study reported significant in vitro activity against various cancer cell lines and promising results in animal models for inflammation-related conditions .
Scientific Research Applications
Synthesis and Chemical Properties
MTP is synthesized through various methods, including a practical one-step procedure that yields high amounts of the compound. The synthesis often involves starting materials like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, followed by regioselective reactions that introduce functional groups at specific positions on the pyrazole ring .
Chemical Properties:
- Molecular Formula: C₇H₇F₃N₂O₂
- Molecular Weight: 208.14 g/mol
- CAS Number: 481065-99-0
Biological Applications
MTP has demonstrated various biological activities that make it a candidate for drug development:
2.1 Antimicrobial Activity
Research indicates that MTP exhibits antimicrobial properties, which can be beneficial in developing new antibiotics or antifungal agents. Its trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial pathogens.
2.2 Anti-inflammatory Properties
Studies have shown that compounds similar to MTP can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The presence of the pyrazole ring is crucial for this activity, as it can interact with specific receptors involved in inflammation.
2.3 Anticancer Potential
Preliminary studies suggest that MTP may possess anticancer properties. Compounds with similar structures have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Agricultural Applications
MTP is also relevant in agrochemistry, particularly as an intermediate in the synthesis of herbicides and pesticides:
3.1 Herbicide Development
MTP serves as a key intermediate in the synthesis of herbicides such as pyroxasulfone, which is used to control weeds in various crops. Its chemical structure allows for modifications that enhance herbicidal activity while minimizing toxicity to non-target organisms .
3.2 Pesticide Formulations
The compound can be used to develop novel pesticide formulations that are more effective and environmentally friendly. The trifluoromethyl group contributes to the stability and efficacy of these formulations.
Case Studies and Research Findings
Several studies have documented the applications of MTP across different fields:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodology :
- Cyclocondensation : React hydrazine derivatives with β-keto esters or acetylene dicarboxylates. For example, phenyl hydrazine and dimethylacetylene dicarboxylate in toluene/dichloromethane under reflux (2–4 hours) yield pyrazole cores .
- Trifluoromethylation : Introduce the trifluoromethyl group via electrophilic substitution or using CF₃-containing reagents (e.g., Togni’s reagent) under inert atmospheres .
- Esterification : Methylation of the carboxylic acid intermediate using methanol and acid catalysts (e.g., H₂SO₄) at 60–80°C .
- Optimization : Continuous flow reactors and catalysts (e.g., Pd/C) improve scalability and purity (>95% by HPLC) .
Q. What analytical techniques are recommended for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry and substituent positions (e.g., trifluoromethyl at C3 vs. C5) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+1]⁺ at m/z 253.1) and fragmentation patterns .
- HPLC : Assess purity (>98% for biological assays) using C18 columns with acetonitrile/water gradients .
Q. How stable is this compound under standard storage conditions?
- Stability : Stable at −20°C in inert atmospheres (N₂/Ar) for >6 months. Decomposes above 150°C, releasing CO, NOₓ, and HCl .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for structural elucidation?
- Approach :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational isomerism) by analyzing spectra at −40°C to 80°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling between protons (e.g., pyrazole H5 and adjacent substituents) .
- DFT Calculations : Compare experimental shifts with computed spectra (B3LYP/6-31G*) to validate assignments .
Q. What strategies optimize regioselectivity during trifluoromethylation to avoid byproducts?
- Directed Metalation : Use directing groups (e.g., ester at C5) to steer CF₃ placement at C3 via Pd-catalyzed cross-coupling .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-rich positions .
- Kinetic Control : Lower reaction temperatures (−10°C) favor kinetic products (C3-CF₃) over thermodynamic (C5-CF₃) .
Q. How does the trifluoromethyl group influence bioactivity compared to non-fluorinated analogs?
- Enhanced Lipophilicity : CF₃ increases logP by ~0.5–1.0 units, improving membrane permeability in antifungal assays (e.g., Candida albicans MIC₅₀: 2.5 μM vs. 10 μM for methyl analogs) .
- Metabolic Stability : Fluorine reduces oxidative metabolism (e.g., CYP3A4 clearance: 0.2 mL/min/kg vs. 1.5 mL/min/kg for CH₃ analogs) .
Q. What are the environmental risks and disposal protocols for this compound?
- Ecotoxicology : Limited data (no acute aquatic toxicity), but avoid drain disposal due to bioaccumulation potential .
- Waste Management : Incinerate via licensed facilities (≥98% destruction efficiency) with scrubbers for acidic gases .
Q. Data Contradiction Analysis
Q. Why do synthesis yields vary between batch and flow reactors?
- Batch Reactors : Lower yields (60–70%) due to poor heat/mass transfer and side reactions (e.g., ester hydrolysis) .
- Flow Reactors : Higher yields (85–90%) from precise temperature control and reduced residence time (e.g., 5 minutes vs. 2 hours in batch) .
Q. How to address discrepancies in biological activity across studies?
- Assay Conditions : Standardize protocols (e.g., cell line: HeLa vs. HEK293; serum-free media vs. 10% FBS) .
- Impurity Profiling : Trace solvents (e.g., DMSO residuals) may inhibit targets (e.g., IC₅₀ shifts from 1 μM to 5 μM with 0.1% DMSO) .
Q. Structure-Activity Relationship (SAR) Considerations
Q. Which substituents enhance potency in agrochemical applications?
Properties
IUPAC Name |
methyl 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-12-4(6(13)14-2)3-5(11-12)7(8,9)10/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQGOQOMJUMMIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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